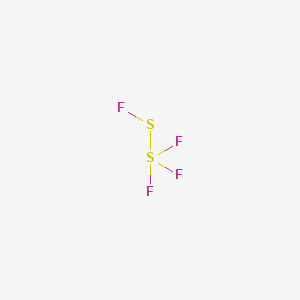

Disulfane, 1,1,1,2-tetrafluoride

Description

Historical Context and Early Investigations within Sulfur-Fluorine Systems

The exploration of sulfur-fluorine chemistry has a rich history, marked by the synthesis and characterization of a wide array of binary sulfur fluorides. Early work in this field laid the groundwork for understanding the versatile bonding capacities of sulfur, which can range from a +1 to a +6 oxidation state. The synthesis of sulfur tetrafluoride (SF₄) and sulfur hexafluoride (SF₆) were significant milestones, revealing the potential for sulfur to exceed the traditional octet of electrons. rsc.orgrsc.org

The investigation into lower sulfur fluorides, those with sulfur in a lower oxidation state, proved to be a more formidable challenge due to their inherent instability. The synthesis of compounds like disulfur (B1233692) difluoride (S₂F₂) in its various isomeric forms, including FSSF, opened the door to the study of sulfur-sulfur bonds in a highly fluorinated environment. It was within this context that the quest for other fluorinated disulfanes began.

The first definitive characterization of Disulfane (B1208498), 1,1,1,2-tetrafluoride (FSSF₃) was achieved by Carlowitz in 1983, who determined its unique molecular structure. wikipedia.org Prior to this, the synthesis of FSSF₃ was often a byproduct in reactions aimed at producing other sulfur fluorides, such as passing sulfur dichloride (SCl₂) vapor over heated potassium fluoride (B91410) or mercuric fluoride. wikipedia.org The isolation and purification of FSSF₃ from these complex mixtures were significant experimental achievements, given its high reactivity and tendency to disproportionate.

Significance of Highly Fluorinated Disulfanes in Chemical Research

The importance of highly fluorinated disulfanes, and FSSF₃ in particular, extends beyond their mere existence as chemical curiosities. These compounds serve as crucial benchmarks for theoretical models of chemical bonding, especially those aiming to describe hypervalent molecules. The unusual bonding in FSSF₃, for instance, has been a subject of in-depth computational studies, leading to the development and refinement of concepts like "recoupled pair bonding" to explain its structure and reactivity. artofproblemsolving.comnih.govresearchgate.net

Furthermore, the reactivity of the S-F and S-S bonds in these molecules makes them potential synthons in inorganic and organofluorine chemistry. While the high reactivity and instability of FSSF₃ limit its widespread application, the study of its reactions provides valuable insights into the fundamental processes of bond-making and bond-breaking in highly fluorinated systems. This knowledge is transferable to the design and synthesis of more stable and synthetically useful sulfur-fluorine reagents. The broader class of sulfur(VI) fluorides has already found significant use in areas like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for constructing complex molecules. digitellinc.comacs.org

Unique Structural Features and the Challenge of Characterization

Disulfane, 1,1,1,2-tetrafluoride is a molecule that defies simple bonding models. Its structure is based on a distorted trigonal bipyramid around one sulfur atom (S₁), with the other sulfur atom (S₂) occupying an equatorial position. This arrangement leads to a molecule with C₁ symmetry. One of the most striking features of FSSF₃ is that all of its bond lengths are different, a rare occurrence in small molecules. wikipedia.org

The characterization of such an unstable and reactive molecule presents considerable challenges. Early structural determination relied on gas-phase electron diffraction. Modern computational chemistry has played a pivotal role in understanding the electronic structure and confirming the experimental geometry. nih.gov Theoretical studies have been essential in explaining the observed bond length disparities, attributing them to the complex interplay of electronic effects, including hyperconjugation and the aforementioned recoupled pair bonding. artofproblemsolving.comresearchgate.net

Spectroscopic analysis of FSSF₃ is also non-trivial. The molecule is only stable at low temperatures, and as a gas at ambient conditions, it has a half-life of about 10 hours, readily disproportionating into thiothionyl fluoride (SSF₂) and sulfur tetrafluoride (SF₄). wikipedia.org This instability necessitates the use of specialized techniques like matrix isolation, where the molecule is trapped in an inert gas matrix at cryogenic temperatures to allow for detailed spectroscopic measurements. nih.govnih.gov The infrared and NMR spectra of FSSF₃ have been recorded and analyzed, providing further confirmation of its unique structure. wikipedia.org The calculated infrared spectra show good agreement with experimental findings. researchgate.net

Interactive Data Tables

Properties of this compound

| Property | Value |

| IUPAC Name | (trifluoro-λ⁴-sulfanyl)thiohypofluorite |

| Common Name | This compound |

| Synonyms | FSSF₃, Thiothionyl tetrafluoride isomer |

| CAS Number | 27245-05-2 |

| Molecular Formula | F₄S₂ |

| Molar Mass | 140.12 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -98 °C |

| Boiling Point | 39 °C |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Structural Parameters of this compound

The structure of FSSF₃ can be described as a central sulfur atom (S₁) bonded to three fluorine atoms and another sulfur atom (S₂), which is in turn bonded to one fluorine atom. The geometry around S₁ is a distorted trigonal bipyramid.

| Bond | Bond Length (Å) |

| S₁ - S₂ | 2.08 |

| S₁ - F(axial) | 1.67 |

| S₁ - F(axial) | 1.77 |

| S₁ - F(equatorial) | 1.60 |

| S₂ - F | 1.62 |

| Angle | Angle (°) |

| F(axial) - S₁ - F(axial) | 170.4 |

| F(axial) - S₁ - S₂ | 90.5 |

| F(equatorial) - S₁ - S₂ | 108.6 |

| F(equatorial) - S₁ - F(axial) | 88.3 |

| S₁ - S₂ - F | 105.0 |

Structural data as determined by Carlowitz (1983). wikipedia.org

Structure

3D Structure

Propriétés

Numéro CAS |

27245-05-2 |

|---|---|

Formule moléculaire |

F4S2 |

Poids moléculaire |

140.13 g/mol |

Nom IUPAC |

(trifluoro-λ4-sulfanyl) thiohypofluorite |

InChI |

InChI=1S/F4S2/c1-5-6(2,3)4 |

Clé InChI |

MKKRFYJAWNGNCJ-UHFFFAOYSA-N |

SMILES |

FSS(F)(F)F |

SMILES canonique |

FSS(F)(F)F |

Autres numéros CAS |

27245-05-2 |

Origine du produit |

United States |

Synthetic Methodologies and Formation Mechanisms of Disulfane, 1,1,1,2 Tetrafluoride

Direct Synthetic Routes and Reaction Conditions for F₄S₂ Generation

The primary laboratory-scale synthesis of Disulfane (B1208498), 1,1,1,2-tetrafluoride involves the reaction of sulfur dichloride (SCl₂) with a metal fluoride (B91410). This method relies on the fluorination of sulfur to produce a mixture of sulfur fluorides, from which FSSF₃ can be isolated.

One established method involves passing low-pressure sulfur dichloride vapor (approximately 10 mm Hg) over potassium fluoride (KF) or mercuric fluoride (HgF₂) heated to around 150 °C. wikipedia.org This reaction yields a complex mixture of products, including FSSF₃, disulfur (B1233692) difluoride (FSSF), thiothionyl fluoride (SSF₂), sulfur tetrafluoride (SF₄), and chlorinated intermediates such as SF₃SCl and FSSCl. wikipedia.org The desired FSSF₃ must then be separated from these byproducts through low-temperature distillation, a process complicated by the compound's inherent instability. wikipedia.org The SF₃SCl impurity can be specifically removed by reaction with mercury. wikipedia.org

Another direct route involves the reaction of sulfur with silver fluoride. wikipedia.org While this method also produces FSSF₃, it is typically in small amounts alongside other sulfur fluorides. Photolysis of disulfur difluoride and thiothionyl fluoride has also been shown to yield FSSF₃. wikipedia.org

| Reactants | Catalyst/Conditions | Key Products | Reference |

| Sulfur Dichloride (SCl₂) vapor (low pressure) | Potassium Fluoride (KF) or Mercuric Fluoride (HgF₂) at ~150°C | FSSF₃, FSSF, SSF₂, SF₄, SF₃SCl, FSSCl | wikipedia.org |

| Sulfur | Silver Fluoride | FSSF₃ (minor product) | wikipedia.org |

| Disulfur Difluoride (FSSF), Thiothionyl Fluoride (SSF₂) | Photolysis | FSSF₃ | wikipedia.org |

Formation as an Intermediate or Side Product in Sulfur-Fluorine Reactions

Disulfane, 1,1,1,2-tetrafluoride is a crucial, albeit transient, species in the chemistry of lower sulfur fluorides. Its formation is often observed as an intermediate or a side product in reactions involving other sulfur-fluorine compounds.

The most significant formation pathway for FSSF₃ is the dimerization of the highly unstable sulfur difluoride (SF₂). wikipedia.orgwikipedia.org SF₂ itself is only stable as a dilute gas and readily dimerizes to form the more stable FSSF₃ molecule. wikipedia.org This dimerization is a reversible process, establishing an equilibrium between the monomer and the dimer. wikipedia.org

2SF₂ ⇌ FSSF₃ wikipedia.org

The forward reaction, the dimerization of SF₂, is proposed to occur via the insertion of one SF₂ molecule into the S-F bond of another. wikipedia.org The stability of FSSF₃ as a solid and as a liquid below -74°C, or when dissolved in other sulfur fluoride liquids, contrasts sharply with the transient nature of SF₂, driving the equilibrium towards the dimer under these conditions. wikipedia.org However, in the gas phase under pristine conditions at ambient temperature, FSSF₃ has a half-life of approximately 10 hours, indicating that the reverse reaction, the dissociation into SF₂, also occurs. wikipedia.orgalchetron.com

The reaction mixtures that generate FSSF₃ are often a complex soup of various sulfur fluorides, and their interconversion can lead to the formation of FSSF₃. For instance, FSSF₃ itself can disproportionate in the presence of excess SF₂, leading to the formation of other sulfur fluorides like FSSF and SF₄. wikipedia.org

SF₂ + FSSF₃ → FSSF + SF₄ wikipedia.org

Furthermore, side reactions can lead to the formation of related polysulfur fluorides. A notable example is the formation of F₃SSSF₃ as an intermediate, which has a structure analogous to FSSF₃ but with an additional sulfur atom in the chain. wikipedia.org The presence of such byproducts highlights the complex reaction landscape and the multiple pathways through which different sulfur fluoride species can be formed and interconverted.

Challenges in Selective Synthesis and Isolation of Unstable Fluorinated Species

The selective synthesis and isolation of this compound are fraught with challenges, primarily stemming from its inherent instability and its presence in a mixture of other reactive sulfur fluorides.

The primary challenge is the compound's tendency to decompose and disproportionate. As a gas at room temperature, FSSF₃ has a limited half-life of about 10 hours. wikipedia.orgalchetron.com This decomposition is significantly accelerated by the presence of certain catalysts. For instance, metal fluorides can catalyze the disproportionation of FSSF₃ to thiothionyl fluoride (SSF₂) and sulfur tetrafluoride (SF₄) in under a second. wikipedia.org Hydrogen fluoride also catalyzes its disproportionation to sulfur and sulfur tetrafluoride through the formation of a reactive HSF intermediate. wikipedia.org This catalytic decomposition makes it difficult to handle and store FSSF₃ in its pure form.

The synthesis of FSSF₃ invariably yields a mixture of other sulfur fluorides with similar volatilities, such as FSSF, SSF₂, and SF₄. wikipedia.org The separation of these components requires careful low-temperature fractional distillation. wikipedia.org The boiling point of FSSF₃ is approximately 39°C, which is relatively close to that of some of its byproducts, further complicating the purification process. wikipedia.org

The high reactivity of FSSF₃ also poses a challenge. It is readily hydrolyzed by water and reacts spontaneously with oxygen to form thionyl fluoride (SOF₂). wikipedia.org This necessitates that all synthetic and handling procedures be carried out under strictly anhydrous and anaerobic conditions.

| Challenge | Description | Consequence | Reference |

| Inherent Instability | Decomposes with a half-life of ~10 hours in the gas phase at ambient temperature. | Difficulty in long-term storage and handling. | wikipedia.orgalchetron.com |

| Catalytic Decomposition | Rapid disproportionation in the presence of metal fluorides or hydrogen fluoride. | Requires extremely clean and inert reaction and storage conditions. | wikipedia.org |

| Product Mixture | Synthesized as part of a complex mixture of other sulfur fluorides. | Requires challenging low-temperature fractional distillation for purification. | wikipedia.org |

| High Reactivity | Readily hydrolyzes and reacts with oxygen. | Mandates strict anhydrous and anaerobic handling procedures. | wikipedia.org |

Mechanistic Pathways of Reactivity and Transformation for Disulfane, 1,1,1,2 Tetrafluoride

Decomposition and Disproportionation Reactions

The stability of Disulfane (B1208498), 1,1,1,2-tetrafluoride is limited, and it readily undergoes decomposition and disproportionation reactions, particularly in the presence of catalysts.

Intrinsic Thermal Decomposition Pathways and Kinetics (e.g., gas phase half-life)

Under clean, ambient conditions in the gaseous phase, Disulfane, 1,1,1,2-tetrafluoride exhibits intrinsic instability. It decomposes with a half-life of approximately 10 hours. wikipedia.org However, the compound can be stored indefinitely at a temperature of -196°C. wikipedia.org The decomposition pathway involves the reversible dimerization of sulfur difluoride (SF₂) to form F₃SSF. wikipedia.org

Catalyzed Disproportionation to Sulfur Difluoride (SSF₂) and Sulfur Tetrafluoride (SF₄)

F₃SSF → SSF₂ + SF₄ wikipedia.org

This reaction highlights the inherent tendency of the molecule to rearrange into more stable sulfur fluoride (B91410) species.

Influence of Catalytic Agents (e.g., metal fluorides, hydrogen fluoride) on Reaction Rates

The rate of disproportionation of this compound is highly sensitive to the presence of catalytic agents. Metal fluorides are particularly effective catalysts, capable of accelerating the disproportionation to a timescale of less than one second. wikipedia.org Hydrogen fluoride (HF) also serves as a catalyst for the disproportionation reaction, leading to the formation of elemental sulfur and sulfur tetrafluoride. wikipedia.org The catalytic activity of HF is attributed to the formation of a reactive intermediate, HSF. wikipedia.org

| Catalytic Agent | Effect on Reaction Rate |

| Metal Fluorides | Disproportionation can occur in under one second. wikipedia.org |

| Hydrogen Fluoride | Catalyzes disproportionation to sulfur and sulfur tetrafluoride. wikipedia.org |

Formation of Transient Intermediates (e.g., F₃SSSF₃) during Decomposition

During the decomposition and disproportionation of this compound, transient intermediates can be formed. One such noted intermediate is F₃SSSF₃, which arises from a side reaction. wikipedia.org The presence of this intermediate suggests a complex reaction mechanism involving the formation and breaking of sulfur-sulfur bonds.

Reactions with Protic Solvents and Hydrolysis Mechanisms

This compound is highly susceptible to reaction with protic solvents, most notably water. The compound is readily hydrolyzed, although the specific mechanistic details and final products of this hydrolysis are not extensively documented in the provided search results. wikipedia.org

Oxidative Transformations and Reactions with Gaseous Reagents (e.g., oxygen)

A notable characteristic of this compound is its spontaneous reactivity with oxygen gas. This reaction proceeds without the need for external activation and results in the formation of thionyl fluoride (SOF₂). wikipedia.org This behavior is unique among sulfur fluorides, which typically require energy input to react with oxygen. wikipedia.org

| Gaseous Reagent | Reactivity | Product |

| Oxygen (O₂) | Spontaneous reaction | Thionyl fluoride (SOF₂) wikipedia.org |

Table of Compound Names

| Chemical Name | Chemical Formula |

| This compound | F₃SSF |

| Sulfur Difluoride | SF₂ |

| Thiothionyl Fluoride | SSF₂ |

| Sulfur Tetrafluoride | SF₄ |

| Hydrogen Fluoride | HF |

| Thionyl Fluoride | SOF₂ |

| Trisulfane, 1,1,1,3,3,3-hexafluoride | F₃SSSF₃ |

Investigations into Reactivity with Metallic Species (e.g., copper)

The reactivity of this compound (F₃SSF) with metallic species has been a subject of scientific interest, particularly its interaction with copper. Research has shown that F₃SSF undergoes a reaction with copper at elevated temperatures, leading to the formation of copper fluoride and copper sulfide (B99878). wikipedia.org This reaction highlights the compound's potential as a fluorinating and sulfurizing agent under specific conditions.

While the general products of the reaction between this compound and copper have been identified, detailed mechanistic studies and specific quantitative data regarding reaction kinetics and product yields are not extensively documented in publicly available literature. The reaction is understood to proceed at high temperatures, suggesting a significant activation energy barrier. wikipedia.org

The formation of copper fluoride and copper sulfide indicates a complete breakdown of the this compound molecule upon interaction with the copper surface. This process likely involves the cleavage of both sulfur-sulfur and sulfur-fluorine bonds. The high temperatures are necessary to overcome the bond energies within the F₃SSF molecule and to facilitate the reaction with the metallic copper.

Further research would be necessary to elucidate the precise mechanistic pathways of this transformation. Investigations could focus on identifying reaction intermediates, determining the effect of temperature and pressure on product distribution, and studying the surface chemistry of the copper during the reaction. Such studies would provide a more comprehensive understanding of the reactivity of this compound with metallic species.

It is also noted that metal fluorides can catalyze the disproportionation of F₃SSF into other sulfur fluoride compounds, namely disulfur (B1233692) difluoride (S₂F₂) and sulfur tetrafluoride (SF₄). wikipedia.org This catalytic activity suggests that the interaction of F₃SSF with metallic species can be complex and may lead to multiple reaction pathways depending on the specific metal and reaction conditions.

Due to the limited availability of specific experimental data in the searched sources, a detailed data table on reaction conditions and product yields cannot be provided at this time.

Advanced Spectroscopic Techniques for Characterization of Disulfane, 1,1,1,2 Tetrafluoride

Vibrational Spectroscopy Applications for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of FSSF₃ and for analyzing its distinct chemical bonds. The molecule's structure, which can be envisioned as a sulfur tetrafluoride molecule with a sulfur atom inserted into an S-F bond, gives rise to a complex vibrational spectrum. wikipedia.org

Infrared (IR) Spectroscopy:

Infrared spectroscopy has been instrumental in identifying the fundamental vibrational modes of FSSF₃. The recorded IR spectrum exhibits prominent absorption bands at 810, 725, 678, 618, and 530 cm⁻¹. wikipedia.org The band at 618 cm⁻¹ is specifically assigned to the S-S stretching vibration, a key piece of evidence confirming the disulfane (B1208498) backbone of the molecule. wikipedia.org Theoretical calculations of the infrared spectrum of the most stable conformer of FSSF₃ are in excellent agreement with these experimentally observed frequencies, further validating the determined structure. researchgate.net The study of related sulfur fluorides, such as through selective fluorination reactions, can help in assigning specific vibrational modes by observing the shifts in absorption bands. bfh.ch

Raman Spectroscopy:

While detailed Raman spectroscopic data for FSSF₃ is less commonly reported in readily available literature, the technique offers complementary information to IR spectroscopy. Raman spectroscopy is particularly sensitive to symmetric vibrations and homonuclear bonds, which would make it an ideal method for further probing the S-S bond and the symmetric stretching modes of the SF₃ group. In situ Raman spectroscopy has proven valuable for studying the fluorination and defluorination processes in other fluoride-containing systems, suggesting its potential for monitoring the formation and decomposition of unstable species like FSSF₃ in real-time. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of FSSF₃, crucial for its identification and for understanding the nature and strength of its various S-F and S-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Sulfur Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity and electronic environment of nuclei within a molecule. For Disulfane, 1,1,1,2-tetrafluoride, both ¹⁹F and ³³S NMR would theoretically provide invaluable information, though practical applications are focused on the highly sensitive ¹⁹F nucleus. huji.ac.ilhuji.ac.il

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum of FSSF₃ is particularly informative due to the presence of four chemically non-equivalent fluorine atoms in the molecule. This results in a complex spectrum characterized by four distinct signals, each appearing as a multiplet due to spin-spin coupling with the other fluorine nuclei. The reported chemical shifts for these four fluorine environments are -53.2 ppm, -5.7 ppm, 26.3 ppm, and 204.1 ppm. wikipedia.org The significant dispersion of these chemical shifts highlights the different electronic environments of the fluorine atoms, which are attached to two different sulfur atoms in distinct geometries. wikipedia.org The analysis of the coupling constants between the different fluorine nuclei provides crucial data for determining the through-bond connectivity and the spatial arrangement of the atoms. huji.ac.il

³³S NMR Spectroscopy:

While theoretically possible, obtaining a ³³S NMR spectrum for FSSF₃ presents significant challenges. The ³³S isotope has a low natural abundance (0.76%) and is a quadrupolar nucleus, which often leads to very broad signals. huji.ac.il For molecules with asymmetric sulfur environments, such as in FSSF₃, the line broadening can be so severe that the signals become difficult or impossible to detect with standard high-resolution NMR spectrometers. huji.ac.il Consequently, there is no readily available reported ³³S NMR data for this compound.

Below is a data table summarizing the reported ¹⁹F NMR chemical shifts for FSSF₃.

| Fluorine Environment | Chemical Shift (ppm) |

| Fₐ | -53.2 |

| Fₑ | -5.7 |

| Fₑ' | 26.3 |

| Fₐ' | 204.1 |

Note: The specific assignment of these shifts to the individual fluorine atoms in the FSSF₃ structure requires further detailed 2D NMR experiments and correlation with theoretical calculations.

Mass Spectrometry Approaches for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. For an unstable species like this compound, mass spectrometry provides definitive evidence of its molecular formula and can help to understand its decomposition pathways.

Upon ionization in a mass spectrometer, FSSF₃ would produce a molecular ion peak corresponding to its molecular weight of approximately 140.12 g/mol . wikipedia.orgnih.gov The analysis of the fragmentation pattern, which results from the cleavage of the molecule's bonds, offers structural clues. For FSSF₃, expected fragmentation pathways would involve the breaking of the S-S bond and the various S-F bonds. The relative abundance of the resulting fragment ions can provide information about the relative strengths of the different bonds within the molecule. For instance, the observation of ions corresponding to SF₃⁺ and SF⁺ would support the proposed F₃S-SF structure. The study of fragmentation patterns in related organosulfur compounds can provide a basis for interpreting the mass spectrum of FSSF₃. researchgate.net

A hypothetical fragmentation pattern for FSSF₃ is presented in the table below.

| Ion Fragment | m/z (most abundant isotope) | Possible Origin |

| [S₂F₄]⁺ | 140 | Molecular Ion |

| [SF₃]⁺ | 89 | Cleavage of the S-S bond |

| [SF₂]⁺ | 70 | Loss of a fluorine atom from SF₃⁺ |

| [SF]⁺ | 51 | Cleavage of the S-S bond and loss of fluorine atoms |

| [S₂F₃]⁺ | 121 | Loss of a fluorine atom from the molecular ion |

Application of Operando and In-Situ Spectroscopic Methods for Unstable Species Characterization

The inherent instability of this compound necessitates the use of specialized spectroscopic techniques that allow for its characterization under conditions where it can exist, even if transiently. wikipedia.org Operando and in-situ spectroscopic methods are designed for the real-time analysis of chemical reactions and unstable intermediates.

In-Situ Spectroscopy: The synthesis of FSSF₃ often involves the dimerization of sulfur difluoride (SF₂) at low temperatures. wikipedia.org In-situ spectroscopic techniques, such as low-temperature infrared spectroscopy in a cryogenic matrix or in a suitable solvent, are crucial for monitoring this reaction. researchgate.net By recording spectra as the reaction proceeds, researchers can identify the formation of FSSF₃ and any byproducts, providing direct evidence for the reaction pathway. Similarly, in-situ NMR spectroscopy at low temperatures can be used to observe the appearance of the characteristic ¹⁹F NMR signals of FSSF₃ as it is formed. dtic.mil

Operando Spectroscopy: Operando spectroscopy takes this a step further by simultaneously measuring the spectroscopic signature and the catalytic or reactive performance of a system. While specific operando studies on FSSF₃ are not widely reported, the principles are highly applicable. For example, if FSSF₃ were used as a reagent in a subsequent reaction, operando FTIR or Raman spectroscopy could be employed to monitor the consumption of FSSF₃ and the formation of products in real-time, providing valuable kinetic and mechanistic information. The application of in-situ Raman spectroscopy to study defluorination processes in batteries demonstrates the power of this approach for understanding reactions involving fluoride (B91410) species. researchgate.net

The development and application of these advanced in-situ and operando methods are critical for expanding our understanding of the chemistry of highly reactive and unstable molecules like this compound.

Computational and Theoretical Investigations of Disulfane, 1,1,1,2 Tetrafluoride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in determining the three-dimensional structure and understanding the electronic makeup of FSSF₃. These studies have revealed a complex molecule with distinct structural and electronic features.

Theoretical calculations have provided a detailed picture of the molecular geometry of FSSF₃. The molecule, which has C₁ symmetry, is characterized by four non-equivalent S-F bonds and a single S-S bond. researchgate.net The calculated geometric parameters from sophisticated explicitly correlated coupled cluster calculations and generalized valence bond (GVB) theory are in good agreement with experimental data where available. artofproblemsolving.comresearchgate.net

The structure can be visualized as a pseudo-trigonal-bipyramid centered on one sulfur atom (Shyp), with the other sulfur atom (Stop) and a fluorine atom (Feq) in equatorial positions. The remaining two fluorine atoms (Fcis and Ftrans) occupy the axial positions. researchgate.net

Below are the theoretically determined bond lengths, bond angles, and a key dihedral angle for the most stable isomer of FSSF₃.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|---|

| Stop–Shyp | S | S | 2.08 |

| Stop–Ftop | S | F | 1.62 |

| Shyp–Feq | S | F | 1.60 |

| Shyp–Fcis | S | F | 1.67 |

| Shyp–Ftrans | S | F | 1.77 |

| Atoms (Vertex in Middle) | Bond Angle (°) |

|---|---|

| Ftop–Stop–Shyp | 105 |

| Fcis–Shyp–Stop | 76 |

| Ftrans–Shyp–Stop | 92 |

| Feq–Shyp–Stop | 106 |

| Feq–Shyp–Ftrans | 90 |

| Feq–Shyp–Fcis | 84 |

| Atoms | Dihedral Angle (°) |

|---|---|

| Ftop–Stop–Shyp–Feq | ~95 |

Data sourced from theoretical calculations and experimental determinations. The labels are descriptive: Shyp for the hypervalent sulfur, Stop for the other sulfur, Ftop attached to Stop, and Fcis, Ftrans, and Feq attached to Shyp, indicating their positions relative to Ftop.

The electronic structure of FSSF₃ is particularly noteworthy. One of the sulfur atoms (Shyp) is hypervalent, meaning it is surrounded by more than the eight valence electrons predicted by the octet rule. Modern computational studies have largely dismissed the role of d-orbitals in the bonding of hypervalent molecules. researchgate.net Instead, the concept of recoupled pair bonding has been used to explain the bonding in such species. researchgate.netacs.org

In FSSF₃, the axial bonds (Shyp–Fcis and Shyp–Ftrans) are described as forming a recoupled pair bond dyad. artofproblemsolving.com This model suggests that two fluorine atoms bond to the electrons in a 3p-like lone pair of one of the sulfur atoms from a precursor FSSF molecule. artofproblemsolving.com This results in a three-center, four-electron (3c-4e) type bond, which is a common feature in hypervalent compounds. This bonding arrangement leads to significant asymmetry in the Shyp–Ftrans and Shyp–Fcis bond lengths. artofproblemsolving.com The molecule exhibits a breakdown in the typical inverse correlation between bond length and bond strength. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the energetics that govern them. For Disulfane (B1208498), 1,1,1,2-tetrafluoride (F₃SSF), theoretical studies have begun to unravel its complex reactivity, particularly its decomposition and disproportionation behaviors.

Computational Elucidation of Decomposition and Disproportionation Pathways

Disulfane, 1,1,1,2-tetrafluoride is known to be an unstable molecule. researchgate.net Under ambient and clean conditions in the gaseous phase, it decomposes with a half-life of approximately 10 hours. researchgate.net Computational studies, often employing methods like Density Functional Theory (DFT), are crucial in mapping the potential energy surfaces of such reactions to identify the most likely pathways. These calculations can model the breaking and forming of bonds, revealing the structures of transient intermediates and the transition states that connect them.

One of the key reactions of F₃SSF is its disproportionation into sulfur difluoride (SF₂) and sulfur tetrafluoride (SF₄). researchgate.net This process can be significantly accelerated by catalysts such as metal fluorides, occurring in under a second. researchgate.net Theoretical models can elucidate the role of the catalyst by calculating the energy barriers of both the uncatalyzed and catalyzed reaction pathways, thereby explaining the catalytic effect.

Furthermore, computational studies have explored the isomerization of F₃SSF to F₂SSF₂, predicting the latter to be higher in energy by 15.1 kcal/mol. researchgate.net The dissociation of F₃SSF is also a critical decomposition pathway. Theoretical calculations suggest that this process involves the breaking of the S-S bond and the formation of a new bond between the cis-fluorine atom and the top sulfur atom. researchgate.net

It is important to note that the decomposition and disproportionation of sulfur-containing compounds can be complex, involving multiple competing pathways. For instance, computational investigations into the reactions of elemental sulfur and polysulfides with nucleophiles have revealed a variety of possible unimolecular and bimolecular decomposition routes. researchgate.netchemrxiv.org These studies, while not directly on F₃SSF, highlight the methodologies that can be applied to understand its reactivity, such as identifying the lowest activation barriers among various potential pathways. researchgate.netchemrxiv.org

Thermodynamic and Kinetic Predictions of Reactivity

Computational chemistry allows for the prediction of key thermodynamic and kinetic parameters that dictate the feasibility and rate of chemical reactions. These predictions are vital for understanding the reactivity of molecules like this compound.

High-level ab initio molecular orbital calculations, such as the G3(MP2) level of theory, have been employed to study the formation of F₃SSF from the dimerization of sulfur difluoride (SF₂). nih.gov These calculations have determined the dimerization to be an exothermic process with a standard enthalpy of reaction (ΔH°₂₉₈) of -77 kJ·mol⁻¹. nih.gov The same study calculated the activation enthalpy (ΔH≠₂₉₈) for this dimerization to be 65 kJ·mol⁻¹. nih.gov

Conversely, the unimolecular rearrangement of F₃SSF to the trigonal-bipyramidal SSF₄ via a 1,2-fluorine shift is predicted to be an endothermic process by 37 kJ·mol⁻¹ and is hindered by a substantial activation barrier of 267 kJ·mol⁻¹. nih.gov This high barrier suggests that this particular isomerization pathway is kinetically unfavorable under normal conditions, contributing to the prediction that SSF₄ could be an observable species in the gas phase. nih.gov

The table below summarizes some of the computationally predicted thermodynamic and kinetic data for reactions involving this compound and related species.

| Reaction | Parameter | Calculated Value | Method |

| 2 SF₂ ⇌ F₃SSF | ΔH°₂₉₈ | -77 kJ·mol⁻¹ | G3(MP2) |

| 2 SF₂ → F₃SSF | ΔH≠₂₉₈ | 65 kJ·mol⁻¹ | G3(MP2) |

| F₃SSF → SSF₄ | ΔH°₂₉₈ | 37 kJ·mol⁻¹ | G3(MP2) |

| F₃SSF → SSF₄ | Activation Barrier | 267 kJ·mol⁻¹ | G3(MP2) |

These predictive models for thermodynamic and kinetic parameters are essential for rationalizing the observed chemical behavior of F₃SSF and for predicting its reactivity in various chemical environments. researchgate.net

Advanced Theoretical Methodologies (e.g., Relativistic Effects, High-Level Ab Initio Methods)

To achieve high accuracy in the prediction of molecular properties and reactivity, especially for molecules containing heavier elements or exhibiting complex electronic structures, advanced theoretical methodologies are often required.

High-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying molecules like this compound. wikipedia.org Methods such as Coupled Cluster (CC) and multireference methods are employed to account for electron correlation effects more accurately than standard DFT or Hartree-Fock methods. wikipedia.org For instance, DFT calculations using functionals like ωB97X-D have been successfully used to investigate the complex reaction mechanisms of polysulfides. researchgate.netchemrxiv.org The choice of basis set is also critical, with larger basis sets generally providing more accurate results.

For elements in the third row of the periodic table and below, such as sulfur, relativistic effects can start to become significant and may need to be considered for highly accurate calculations. While for a molecule like F₃SSF, these effects are likely to be minor compared to heavier elements, their consideration can be important for achieving high-precision results. Relativistic effects arise from the high velocities of core electrons, which lead to a contraction of s and p orbitals and an expansion of d and f orbitals. researchgate.net This can influence molecular geometries, bond energies, and other properties. Theoretical studies on heavy elements like rutherfordium and unbihexium have shown that relativistic calculations are essential for correctly predicting their chemical properties. researchgate.net While not as pronounced, the principles of these advanced calculations can be applied to sulfur-containing compounds to refine theoretical predictions.

Structural and Reactivity Comparisons Within the Broader Disulfane and Sulfur Fluoride Family

Analogues and Derivatives of Disulfane (B1208498), 1,1,1,2-tetrafluoride

Disulfane, 1,1,1,2-tetrafluoride (FSSF₃), also known as 1,2-difluorodisulfane 1,1-difluoride, is part of a larger family of sulfur-fluorine compounds. Its analogues include other isomers and related disulfane fluorides. One significant analogue is the symmetrical isomer, 1,2-difluorodisulfane 1,2-difluoride (F₂SSF₂). Theoretical calculations have shown that the symmetrical F₂SSF₂ molecule is about 15.1 kcal/mol higher in energy, and therefore less stable, than the asymmetrical FSSF₃.

Other related compounds in the disulfane fluoride (B91410) series include thiothionyl fluoride (SSF₂) and 1,2-difluorodisulfane (FSSF). These are often byproducts or reactants in the synthesis or decomposition of FSSF₃. For instance, FSSF₃ can disproportionate into SSF₂ and sulfur tetrafluoride (SF₄). The dimerization of sulfur difluoride (SF₂) is a reversible reaction that forms FSSF₃.

During the synthesis of FSSF₃ from the reaction of sulfur dichloride (SCl₂) vapor with potassium fluoride or mercuric fluoride, several byproducts are formed, including FSSF, SSF₂, SF₄, and the chlorinated derivative SF₃SCl. This chloro-derivative can be considered a synthetic precursor or derivative in the context of laboratory preparation.

Comparative Studies with Sulfur Tetrafluoride (SF₄) and Related Compounds (e.g., SF₂, SF₆)

The chemical properties and structure of this compound are often understood by comparing it to the more common binary sulfur fluorides: sulfur difluoride (SF₂), sulfur tetrafluoride (SF₄), and sulfur hexafluoride (SF₆).

Stability: FSSF₃ is notably unstable, especially in the gaseous phase where it has a half-life of about 10 hours under clean conditions. It is stable as a solid or liquid below -74°C. This contrasts with SF₂, which is only stable as a dilute gas and readily dimerizes to form FSSF₃. SF₄ is a corrosive gas, while SF₆ is known for its exceptional inertness. The ability of sulfur to form these different fluorides is attributed to its capacity to expand its valence shell using its 3d orbitals, a capability that second-period elements like oxygen lack.

Structure: FSSF₃ can be conceptualized as a molecule of SF₄ where a sulfur atom has been inserted into one of the S-F bonds. The sulfur atom bonded to three fluorine atoms in FSSF₃ is considered hypervalent, similar to the sulfur in SF₄. The structures and hybridization of the sulfur fluorides vary significantly with the number of fluorine atoms.

| Compound | Molecular Shape | Hybridization of Central Sulfur | F-S-F Bond Angle(s) |

|---|---|---|---|

| SF₂ | Bent | sp³ | ~98° |

| SF₄ | Seesaw | sp³d | ~102° (equatorial), ~173° (axial) |

| SF₆ | Octahedral | sp³d² | 90° and 180° |

Reactivity: FSSF₃ undergoes disproportionation to SSF₂ and SF₄, a reaction that can be catalyzed by metal fluorides or hydrogen fluoride. It also reacts spontaneously with oxygen to form thionyl fluoride (SOF₂). SF₄ is a widely used deoxygenative fluorinating agent, converting carbonyl groups and alcohols to difluorides and alkyl fluorides, respectively. In contrast, the high stability of the S-F bond in SF₆ renders it largely unreactive. The reactivity of SF₄ has been extensively studied, and it serves as a precursor to more manageable fluorinating reagents like DAST (diethylaminosulfur trifluoride).

Role in Sulfur-Fluorine Exchange (SuFEx) Chemistry and Other Fluorination Reagent Development

While this compound is too unstable for widespread use as a reagent, its chemistry is emblematic of the principles that underpin the development of modern sulfur-based fluorinating agents and the "click chemistry" concept of Sulfur(VI) Fluoride Exchange (SuFEx).

SuFEx chemistry, introduced by K. Barry Sharpless and colleagues, relies on the unique reactivity of the sulfur(VI)-fluorine bond. Reagents like sulfuryl fluoride (SO₂F₂) and aryl sulfonyl fluorides (R-SO₂F) are exceptionally stable yet react with high reliability and specificity under the right conditions, for example, to form sulfates and sulfonamides. The

Emerging Research Directions and Future Perspectives in Disulfane, 1,1,1,2 Tetrafluoride Chemistry

Exploration of Novel Synthetic Routes and Stabilization Strategies for F₄S₂

The transient nature of F₄S₂ necessitates specialized approaches for its synthesis and preservation. Current research is focused on refining existing methods and developing new strategies to handle this delicate compound.

Established laboratory synthesis involves the reaction of sulfur dichloride (SCl₂) vapor at low pressure with heated potassium fluoride (B91410) or mercuric fluoride. wikipedia.org This process yields F₄S₂ alongside byproducts like FSSF, SSF₂, and SF₄. wikipedia.org Another key formation route is the reversible dimerization of sulfur difluoride (SF₂), establishing F₄S₂ as a crucial intermediate in SF₂ chemistry. wikipedia.orgnih.gov

Future synthetic explorations may draw from advances in the broader field of organofluorine chemistry. nih.gov Techniques developed for the synthesis of complex (hetero)aryl-S(VI) fluorides, which often involve milder and more selective fluorinating agents, could potentially be adapted. nih.gov Exploring low-temperature plasma or photochemical methods could also provide alternative, non-equilibrium pathways to F₄S₂, potentially minimizing the formation of more stable byproducts.

Stabilization remains a primary hurdle. The compound is indefinitely stable as a solid at -196 °C but decomposes at ambient temperatures, with a half-life of approximately 10 hours in a completely clean gaseous state. wikipedia.org Its decomposition is rapidly catalyzed by various surfaces and impurities, particularly metal fluorides. wikipedia.org

Current and Future Stabilization Strategies:

Cryogenic Trapping: The most effective current method is isolation at liquid nitrogen temperatures (-196 °C), where it is indefinitely stable. wikipedia.org

Inert Environments: Synthesis and handling must be conducted in meticulously clean, catalyst-free systems to slow decomposition.

Matrix Isolation: A potential future strategy involves co-condensing F₄S₂ with an inert gas (e.g., argon or neon) at cryogenic temperatures. This technique is widely used to study highly reactive species by trapping them in an unreactive solid matrix, allowing for detailed spectroscopic characterization.

Solution-Phase Stabilization: While it is noted to be stable when dissolved in other sulfur fluoride liquids, research into stabilization in non-reactive, super-acidic, or fluorinated solvents could offer new avenues for study at temperatures above its boiling point. wikipedia.org

In-depth Investigations of Catalytic Transformations and Reaction Kinetics

The reactivity of F₄S₂ is dominated by its tendency to rearrange and disproportionate. Understanding the kinetics and catalytic influences on these transformations is crucial for controlling its chemical behavior.

The primary decomposition pathway is a disproportionation reaction that yields thiothionyl fluoride (SSF₂) and sulfur tetrafluoride (SF₄). wikipedia.org This reaction is exceptionally sensitive to catalysis.

Key Reactions and Kinetic Data:

Dimerization/Dissociation Equilibrium: 2SF₂ ⇌ FSSF₃. wikipedia.org

Uncatalyzed Decomposition (Gas Phase): FSSF₃ → products (Half-life ≈ 10 hours at ambient temperature). wikipedia.org

Catalyzed Disproportionation: FSSF₃ → SSF₂ + SF₄. This transformation can occur in under a second in the presence of metal fluoride catalysts. wikipedia.org

HF Catalysis: Hydrogen fluoride also catalyzes the disproportionation to sulfur and sulfur tetrafluoride, proceeding through a reactive HSF intermediate. wikipedia.org

High-level ab initio molecular orbital calculations have provided deeper insight into the energetics of these processes. The dimerization of SF₂ to form FSSF₃ is an exothermic process with a significant activation barrier, highlighting the transient nature of the F₄S₂ intermediate.

| Reaction | Parameter | Value (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 2SF₂ → FSSF₃ | ΔH°₂₉₈ (Enthalpy of Reaction) | -77 | researchgate.net |

| ΔH≠₂₉₈ (Activation Enthalpy) | 65 | researchgate.net | |

| FSSF₃ → S=SF₄ | ΔH°₂₉₈ (Enthalpy of Reaction) | +37 | researchgate.net |

| Activation Barrier | 267 | researchgate.net |

Future research will likely employ advanced spectroscopic techniques, such as stopped-flow or diode laser spectroscopy, to obtain more precise rate constants for both catalyzed and uncatalyzed reactions. google.se Investigating a wider range of potential catalysts and inhibitors could lead to greater control over the synthesis and subsequent reactions of F₄S₂.

Potential Role as a Transient Species or Reactive Intermediate in Complex Reaction Systems

The existence of F₄S₂ is intrinsically linked to its role as a reactive intermediate. nih.gov It is a key player in the chemistry of lower-valent sulfur fluorides, sitting at the crossroads of dimerization and disproportionation pathways. wikipedia.org

The equilibrium between SF₂ and FSSF₃ is a classic example of F₄S₂ acting as a transient species. wikipedia.org Its subsequent reactions, which can also produce other intermediates like F₃SSSF₃, underscore its centrality in complex sulfur-fluorine reaction networks. wikipedia.org The dynamics of chemical reactions are often dictated by such transient species, and studying them provides fundamental insights into reaction mechanisms. aub.edu.lb

Future work in this area could involve:

Advanced Spectroscopy: Utilizing techniques like anion photodetachment spectroscopy to probe the transition states of reactions involving F₄S₂. aub.edu.lb

Reaction Mapping: Systematically studying the reactions of F₄S₂ with a variety of simple molecules (e.g., O₂, NO, CO) to map its reactivity profile. Its spontaneous reaction with oxygen to form thionyl fluoride (SOF₂) is a known example. wikipedia.org

Mechanistic Elucidation: Using isotopic labeling studies (e.g., with ³³S or ³⁴S) to trace the pathways of sulfur atoms during the disproportionation and rearrangement reactions, confirming the proposed mechanisms.

Theoretical Predictions for Undiscovered Reactivity or Novel Applications in Specialty Chemical Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the properties of unstable molecules like F₄S₂. uark.eduescholarship.orgumd.edu Theoretical studies have already provided profound insights into its structure, bonding, and stability relative to its isomers.

Generalized Valence Bond (GVB) theory has been particularly illuminating, explaining the molecule's unusual structure where all four S-F bonds and the S-S bond have different lengths. wikipedia.orgartofproblemsolving.com This work rationalizes the breakdown of conventional bond-length-strength correlations in hypervalent molecules. artofproblemsolving.comacs.org Theoretical calculations correctly predict that the FSSF₃ isomer is significantly more stable (by ~15 kcal/mol) than the symmetrical F₂SSF₂ isomer. wikipedia.org Furthermore, computations have explored the high-energy pathway for the isomerization of FSSF₃ to the trigonal-bipyramidal thiothionyl tetrafluoride (S=SF₄), predicting a large activation barrier of 267 kJ/mol, which suggests S=SF₄ could be an observable species under certain conditions. researchgate.net

| Bond/Angle | Parameter | Value | Reference |

|---|---|---|---|

| S-S | Bond Length | 2.08 Å | wikipedia.org |

| S(hyp)-F(cis) | Bond Length | 1.67 Å | wikipedia.org |

| S(hyp)-F(trans) | Bond Length | 1.77 Å | wikipedia.org |

| S(hyp)-F(eq) | Bond Length | 1.60 Å | wikipedia.org |

| S(top)-F(top) | Bond Length | 1.62 Å | wikipedia.org |

| Isomer Energy Difference | E(F₂SSF₂) - E(FSSF₃) | +15.1 kcal/mol | wikipedia.org |

Looking forward, theoretical chemistry can predict novel reactivity. Computational screening could identify potential substrates or reaction partners for F₄S₂, guiding experimental efforts. For instance, modeling its reactions with various unsaturated organic molecules could reveal pathways to novel organosulfur-fluorine compounds.

While direct applications for the unstable F₄S₂ are currently speculative, its fundamental chemistry could inform the design of new specialty chemicals. The broader class of sulfur(VI) fluorides is gaining immense attention for applications ranging from chemical biology probes to building blocks in medicinal chemistry. nih.govnih.gov If methods for the in-situ generation and controlled reaction of F₄S₂ can be developed, it could serve as a precursor to more complex fluorosulfur synthons, potentially offering new strategies for introducing S-F functionalities into organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.